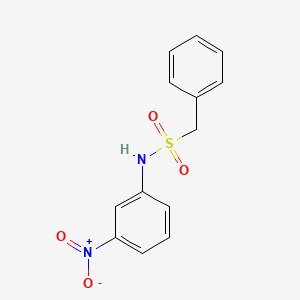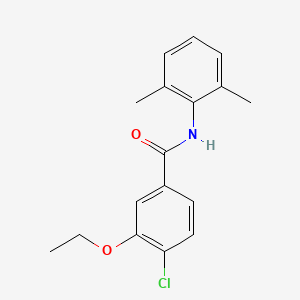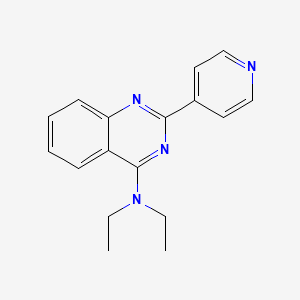
2,6-dichlorobenzyl N-2-furoylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dichlorobenzyl N-2-furoylglycinate, also known as Cetalkonium Chloride, is a quaternary ammonium compound that is widely used in various scientific research applications. This compound has gained significant attention due to its potent antimicrobial and antiviral properties.
作用机制
2,6-dichlorobenzyl N-2-furoylglycinate Chloride acts by disrupting the cell membrane of microorganisms, leading to their death. It also inhibits the replication of viruses by interfering with their protein synthesis. The exact mechanism of action of this compound Chloride is not fully understood, but it is believed to involve the disruption of the lipid bilayer of the cell membrane.
Biochemical and Physiological Effects:
This compound Chloride has been shown to have minimal toxicity and is not absorbed by the body when applied topically. It has been shown to be safe for use in humans and animals. However, prolonged exposure to high concentrations of this compound Chloride can cause skin irritation and allergic reactions.
实验室实验的优点和局限性
2,6-dichlorobenzyl N-2-furoylglycinate Chloride has several advantages for use in lab experiments. It is a potent antimicrobial agent that can be used to study the effects of microorganisms on various biological systems. It is also relatively stable and can be easily synthesized in large quantities. However, this compound Chloride has some limitations, such as its potential toxicity and limited solubility in water.
未来方向
There are several future directions for the use of 2,6-dichlorobenzyl N-2-furoylglycinate Chloride in scientific research. One area of interest is the development of new disinfectants and antiseptics based on this compound Chloride. Another area of research is the study of the effects of this compound Chloride on various biological systems, including the immune system and the microbiome. Additionally, the use of this compound Chloride in the development of novel drug delivery systems is an area of increasing interest.
Conclusion:
In conclusion, this compound Chloride is a potent antimicrobial and antiviral agent that has gained significant attention in scientific research. It has several advantages for use in lab experiments, including its stability and potency. However, its potential toxicity and limited solubility in water are some limitations. There are several future directions for the use of this compound Chloride in scientific research, including the development of new disinfectants and antiseptics, the study of its effects on various biological systems, and the development of novel drug delivery systems.
合成方法
2,6-dichlorobenzyl N-2-furoylglycinate Chloride is synthesized by the reaction of 2,6-dichlorobenzyl chloride with N-2-furoylglycine in the presence of a base, such as sodium hydroxide. The resulting product is then quaternized with a tertiary amine, such as dimethylaminopropylamine, to form the final compound.
科学研究应用
2,6-dichlorobenzyl N-2-furoylglycinate Chloride has been extensively used in scientific research as an antimicrobial and antiviral agent. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound Chloride is commonly used in the development of disinfectants, preservatives, and antiseptics.
属性
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-(furan-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-10-3-1-4-11(16)9(10)8-21-13(18)7-17-14(19)12-5-2-6-20-12/h1-6H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGQIGWEMZKIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CNC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)



![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)


![6-ethyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5784214.png)


![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)


![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)